N-benzyl-3-nitroaniline

Overview

Description

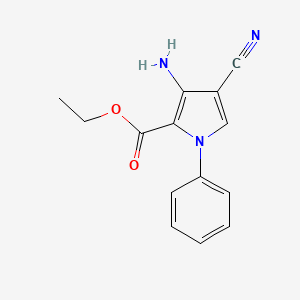

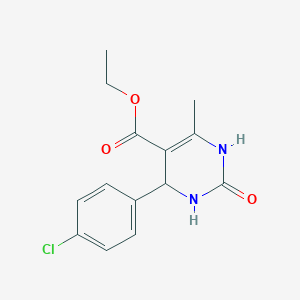

N-benzyl-3-nitroaniline is an organic compound known for its nonlinear optical properties. It is a derivative of nitroaniline, where a benzyl group is attached to the nitrogen atom of the aniline ring.

Mechanism of Action

Target of Action

N-Benzyl-3-nitroaniline (NB3N) is primarily targeted for its nonlinear optical (NLO) properties . The compound’s primary targets are optoelectronic devices, where it can be employed for polarization control and frequency conversion .

Mode of Action

NB3N exhibits its action through its donor-acceptor π conjugation . The compound contains electron-donating amine and electron-accepting nitro groups, which facilitate intra-molecular charge transfer interaction . This interaction is responsible for the high nonlinear optical behavior expressed by nitroaniline compounds .

Biochemical Pathways

The biochemical pathways of NB3N involve the geometrical mixing of functional ionic and electronic groups within the same molecule . This leads to greater nonlinear optical susceptibility, a valuable factor with organic nonlinear optical hybrid materials .

Pharmacokinetics

The synthesized NB3N crystal exhibits 79% transmittance and its cut-off wavelength is 244 nm . These properties indicate the purity, crystalline nature, and optical behavior of the compound .

Result of Action

The molecular and cellular effects of NB3N’s action are primarily observed in its second-order NLO activity . The SHG (Second Harmonic Generation) efficiency of the NB3N material is about 2.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) material . This indicates that synthesized NB3N single crystals are highly NLO materials .

Action Environment

Environmental factors such as temperature can influence NB3N’s action, efficacy, and stability. For instance, when heat is increased, NB3N starts to decrease its weight nearly 80% from 131 to 262 °C, due to the liberation of nitro (NO2) group, NH group, and hydrocarbon gas . This suggests that NB3N’s stability and efficacy can be affected by environmental conditions such as temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline, followed by the benzylation of the resulting nitroaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the meta position of the aniline ring. The benzylation step involves the reaction of the nitroaniline with benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Benzyl chloride, sodium hydroxide.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed

Reduction: N-benzyl-3-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-nitroaniline has several scientific research applications:

Optoelectronics: Due to its nonlinear optical properties, it is used in the development of optoelectronic devices.

Nonlinear Optics: It is employed in frequency conversion and polarization control applications.

Material Science: The compound is studied for its potential use in creating new materials with desirable optical properties

Comparison with Similar Compounds

Similar Compounds

- N-methyl-3-nitroaniline

- N-ethyl-3-nitroaniline

- N-phenyl-3-nitroaniline

Uniqueness

N-benzyl-3-nitroaniline is unique due to its specific combination of a benzyl group and a nitro group, which imparts distinct nonlinear optical properties. Compared to other similar compounds, it offers higher efficiency in second harmonic generation and better stability under various conditions .

Properties

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)